(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16166557
InChI: InChI=1S/C16H11BrClN3O/c17-11-3-7-13(8-4-11)21-16(19)14(9-20-21)15(22)10-1-5-12(18)6-2-10/h1-9H,19H2
SMILES:
Molecular Formula: C16H11BrClN3O
Molecular Weight: 376.63 g/mol

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone

CAS No.:

Cat. No.: VC16166557

Molecular Formula: C16H11BrClN3O

Molecular Weight: 376.63 g/mol

* For research use only. Not for human or veterinary use.

(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone -

Specification

Molecular Formula C16H11BrClN3O
Molecular Weight 376.63 g/mol
IUPAC Name [5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone
Standard InChI InChI=1S/C16H11BrClN3O/c17-11-3-7-13(8-4-11)21-16(19)14(9-20-21)15(22)10-1-5-12(18)6-2-10/h1-9H,19H2
Standard InChI Key QNEWXZKEERRHPC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrazole core substituted at the 1-position with a 4-bromophenyl group and at the 4-position with a (4-chlorophenyl)methanone moiety. The amino group at the 5-position introduces hydrogen-bonding capability, while the halogenated aryl groups contribute to electron-withdrawing effects. Compared to the closely related analog (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone , the substitution of the 1-phenyl group with 4-bromophenyl and the 4-bromophenyl with 4-chlorophenyl alters the molecule's dipole moment and lipophilicity.

Table 1: Comparative Molecular Formulas and Weights

CompoundMolecular FormulaMolecular Weight (g/mol)
Target CompoundC₁₆H₁₁BrClN₃O372.64 (calculated)
(5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-bromophenyl)methanone C₁₆H₁₂BrN₃O342.19
[5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone C₁₇H₁₄BrN₃O356.20
5-amino-1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone C₁₆H₁₁Cl₂N₃O332.18

The calculated molecular weight of 372.64 g/mol reflects the combined contributions of bromine (79.90 g/mol) and chlorine (35.45 g/mol) substituents.

Spectroscopic Signatures

While experimental NMR and IR data for the target compound are unavailable, its analogs suggest characteristic peaks:

  • ¹H NMR: Aromatic protons from the 4-bromophenyl (δ 7.5–7.7 ppm) and 4-chlorophenyl (δ 7.4–7.6 ppm) groups, with the pyrazole ring protons appearing as singlets near δ 8.2 ppm .

  • ¹³C NMR: Carbonyl carbon resonance at ~190 ppm, with quaternary carbons adjacent to halogens showing deshielding effects .

Synthetic Methodology

Retrosynthetic Analysis

The compound can theoretically be synthesized via a three-step process:

  • Knorr Pyrazole Synthesis: Condensation of hydrazine derivatives with β-keto esters to form the pyrazole core.

  • Friedel-Crafts Acylation: Introduction of the 4-chlorophenyl methanone group using AlCl₃ as a catalyst.

  • Buchwald-Hartwig Amination: Installation of the amino group at the 5-position under palladium catalysis .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Estimated)
1Hydrazine hydrate, ethanol, reflux65–70%
24-Chlorobenzoyl chloride, AlCl₃, DCM, 0°C55–60%
3Pd(OAc)₂, Xantphos, NH₃, dioxane, 100°C40–45%

Physicochemical Properties

Computed Descriptors

Using QSPR models trained on analogs , the following properties are predicted:

  • LogP (XLogP3-AA): 4.3 ± 0.2 (indicating high lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 1 donor (NH₂), 3 acceptors (two aryl rings, carbonyl)

  • Topological Polar Surface Area (TPSA): 67.8 Ų

Solubility and Stability

  • Aqueous Solubility: Estimated at 0.12 mg/mL (25°C) due to hydrophobic aryl groups.

  • Thermal Stability: Decomposition temperature projected at 210–230°C based on differential scanning calorimetry of and .

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